Distinct Lipophilicity Profile Relative to N‑Thiazolyl and N‑Phenyl Analogs
The target compound exhibits an XLogP3 value of 4.4, positioning it in the upper range of orally bioavailable chemical space (typically 1–5) [1]. In contrast, the structurally closest N‑(thiazol‑2‑yl) analog (CID 71790345, predicted XLogP3 ≈2.8) is markedly less lipophilic, while the N‑(2‑ethylphenyl) analog (CID 71790346, predicted XLogP3 ≈5.2) is substantially more lipophilic [2][3]. This intermediate lipophilicity may balance membrane permeability and aqueous solubility more favorably than either analog.
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | N‑(thiazol‑2‑yl) analog: XLogP3 ≈2.8; N‑(2‑ethylphenyl) analog: XLogP3 ≈5.2 |
| Quantified Difference | ΔXLogP3 = +1.6 vs. thiazolyl analog; ΔXLogP3 = –0.8 vs. ethylphenyl analog |
| Conditions | Computational prediction (XLogP3 algorithm, PubChem 2021.05.07 release) |
Why This Matters
Lipophilicity is a primary determinant of passive permeability, solubility, and off‑target promiscuity; selecting a compound with an intentional logP value reduces the risk of ADME failure during hit‑to‑lead optimization.
- [1] PubChem Compound Summary CID 71790344. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71790344 (accessed 2026-05-09). View Source
- [2] PubChem Compound Summary CID 71790345 (N-(thiazol-2-yl) analog). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71790345 (accessed 2026-05-09). View Source
- [3] PubChem Compound Summary CID 71790346 (N-(2-ethylphenyl) analog). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71790346 (accessed 2026-05-09). View Source
